Sodium 4-methoxypyrimidine-2-sulfinate
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Overview
Description
Sodium 4-methoxypyrimidine-2-sulfinate is a chemical compound with the molecular formula C5H5N2NaO3S It is a sodium salt of 4-methoxypyrimidine-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methoxypyrimidine-2-sulfinate typically involves the reaction of 4-methoxypyrimidine-2-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
4-methoxypyrimidine-2-sulfinic acid+NaOH→Sodium 4-methoxypyrimidine-2-sulfinate+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and crystallizers to ensure efficient production and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methoxypyrimidine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Sodium 4-methoxypyrimidine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-methoxypyrimidine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through pathways involving sulfonation and sulfination reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methylpyridine-2-sulfinate
- Sodium 4-chloropyrimidine-2-sulfinate
- Sodium 4-aminopyrimidine-2-sulfinate
Uniqueness
Sodium 4-methoxypyrimidine-2-sulfinate is unique due to the presence of a methoxy group at the 4-position of the pyrimidine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
sodium;4-methoxypyrimidine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFIHPCZNKDAHP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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